![molecular formula C18H21N3O3S B2649446 N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide CAS No. 338964-32-2](/img/structure/B2649446.png)

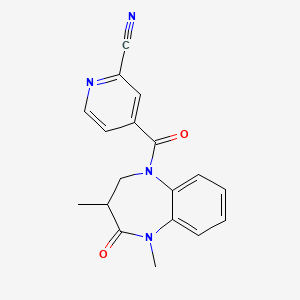

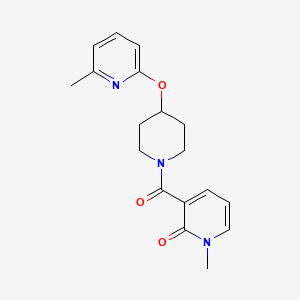

N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide, also known as MBMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MBMS is a benzimidazole derivative that has a sulfonamide group attached to it. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

科学的研究の応用

Green Methodology in Organic Synthesis

A 'green' methodology for efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquid has been explored. This approach provides a mild and environmentally friendly alternative to conventional methods, utilizing benzoyl cyanide-ionic liquid combination for highly efficient benzoylation of phenols, aromatic amines, and other compounds, demonstrating the versatility of this benzoylating system in organic synthesis (Prasad et al., 2005).

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been reported. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are suitable for photodynamic therapy, particularly for Type II photosensitization mechanisms. This highlights their potential application in the treatment of cancer (Pişkin et al., 2020).

Kinetic and Spectroscopic Characterization

A study on highly reactive methanesulfonates (mesylates) has provided insights into leaving group effects for solvolyses and comments on geminal electronic effects influencing SN1 reactivity. This research contributes to a deeper understanding of the kinetics and mechanisms involved in reactions of methanesulfonates, relevant for designing synthetic pathways in organic chemistry (Bentley et al., 1994).

Excited-State Intramolecular Electron Transfers

Research into excited-state intramolecular electron transfers in meta-methoxy-substituted compounds has been conducted. This study provides valuable information on the reactivity and photochemical behavior of such compounds, which is important for understanding photophysical processes in organic molecules (Cristol et al., 1987).

Regioselective N-mesylation

The use of 1H-benzotriazol-1-yl methanesulfonate as a regioselective N-mesylating reagent has been investigated. This reagent provides an effective method for selective mesylation, differentiating amino groups in molecules containing both primary and secondary amino groups. Such selective functionalization is crucial for the development of novel organic compounds (Kim et al., 1999).

特性

IUPAC Name |

N-[1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-12-8-16-18(17(13(12)2)20-25(4,22)23)19-11-21(16)10-14-6-5-7-15(9-14)24-3/h5-9,11,20H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESIKXPBKBZVFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)NS(=O)(=O)C)N=CN2CC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2649371.png)

![2-[(1-Ethyl-3-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2649380.png)

![N-[cyano(2-methoxyphenyl)methyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B2649381.png)

![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2649383.png)

![Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2649385.png)